molecular formula C7H12BrNO B176011 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole CAS No. 128464-85-7

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Cat. No.: B176011
CAS No.: 128464-85-7
M. Wt: 206.08 g/mol
InChI Key: OVTHQBDSNGJXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole typically involves a multi-step process. One common method includes the reaction of glyoxylic acid with hydroxylamine hydrochloride to form an intermediate, which is then subjected to bromination and 1,3-dipolar cycloaddition reactions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous synthesis processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoxazoles, while oxidation reactions can produce different oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole stands out due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This unique feature makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-7(2,3)5-4-6(8)9-10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTHQBDSNGJXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562470
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128464-85-7
Record name 3-Bromo-5-tert-butyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.